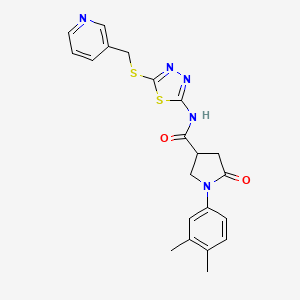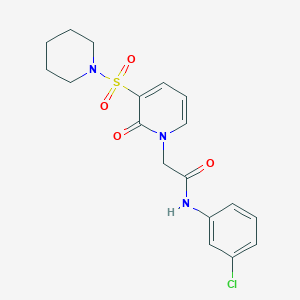
5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (ABETC) is a novel small molecule with a wide range of potential applications in scientific research. ABETC is a derivative of the 1,2,3-triazole family of molecules, which are known for their ability to form strong hydrogen bonds with other molecules. The unique structure of ABETC allows it to interact with a variety of molecules, making it a valuable tool for scientists in a variety of fields.
Scientific Research Applications
Antimicrobial Activities
Studies have shown that derivatives of 1,2,4-triazole, a category to which 5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide belongs, exhibit significant antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and demonstrated good or moderate activities against various test microorganisms (Bektaş et al., 2010).
Anti-Influenza Virus Activity
Some benzamide-based 5-aminopyrazoles and their corresponding derivatives, related to the 1,2,3-triazole structure, have shown significant anti-influenza A virus (H5N1) activity. This suggests potential applications in antiviral therapies (Hebishy et al., 2020).
Applications in Peptidomimetics
The 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the queried compound, is suitable for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This has implications in drug design and development (Ferrini et al., 2015).
Anticancer Activity
Compounds with a triazole core, like 5-amino-1,2,3-triazoles, have been synthesized and evaluated for their anticancer activities. These compounds have shown promising results against various cancer cell lines, indicating their potential as anticancer agents (Bekircan et al., 2008).
Inhibition of HIV-1
Triazenopyrazole derivatives, which include 1,2,3-triazole structures, have been identified as potential inhibitors of HIV-1. This highlights their potential application in antiretroviral therapies (Larsen et al., 1999).
properties
IUPAC Name |
5-amino-1-benzyl-N-(2-ethoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-15-11-7-6-10-14(15)20-18(24)16-17(19)23(22-21-16)12-13-8-4-3-5-9-13/h3-11H,2,12,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZYFXZMLGJXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2876920.png)


![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)
![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/no-structure.png)
![(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2876932.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2876936.png)

![3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B2876938.png)

